molecular formula C6H4BrClS B8688405 Benzenesulfenyl chloride, 4-bromo- CAS No. 1762-76-1

Benzenesulfenyl chloride, 4-bromo-

Cat. No.: B8688405
CAS No.: 1762-76-1
M. Wt: 223.52 g/mol
InChI Key: STDOUHHCZSZDME-UHFFFAOYSA-N
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Description

Benzenesulfenyl chloride (C₆H₅SCl, CAS 931-59-9) is a reactive organosulfur compound characterized by a sulfur-chlorine bond directly attached to a benzene ring. It is widely used in organic synthesis for electrophilic additions to alkenes and alkynes, forming thiiranium ion intermediates that dictate stereochemical outcomes . The 4-bromo derivative, 4-bromo-benzenesulfenyl chloride, would feature a bromine substituent at the para position of the benzene ring. Instead, extensive data exists for its structural analog, 4-bromo-benzenesulfonyl chloride (C₆H₄BrClO₂S, CAS 98-58-8), a sulfonyl chloride (SO₂Cl functional group) with distinct reactivity and applications . This article will focus on comparisons between benzenesulfenyl chloride and related sulfenyl/sulfonyl chlorides, leveraging available evidence to infer properties of the 4-bromo-sulfenyl variant.

Properties

CAS No.

1762-76-1

Molecular Formula

C6H4BrClS

Molecular Weight

223.52 g/mol

IUPAC Name

(4-bromophenyl) thiohypochlorite

InChI

InChI=1S/C6H4BrClS/c7-5-1-3-6(9-8)4-2-5/h1-4H

InChI Key

STDOUHHCZSZDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCl)Br

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

Benzenesulfenyl chloride, 4-bromo- has the molecular formula C6H4BrClSC_6H_4BrClS and a molecular weight of approximately 207.56 g/mol. The presence of bromine and chlorine atoms enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is primarily utilized in nucleophilic substitution reactions, which are essential for synthesizing more complex organic compounds.

Reactivity Studies

The compound's electrophilic nature allows it to undergo various reactions:

Reaction TypeNucleophileProduct Yield
Nucleophilic Aromatic SubstitutionAmine74%
Desulfitative ArylationIndole Derivative62%

These reactions demonstrate the utility of benzenesulfenyl chloride, 4-bromo- in generating diverse chemical entities with potential biological activities.

Synthetic Applications

  • Synthesis of Biaryl Compounds :
    Benzenesulfenyl chloride, 4-bromo- is used in coupling reactions to synthesize biaryl compounds. For instance, its reaction with sodium benzenesulfinate has been reported to yield various biaryl derivatives with moderate to high yields .
  • Desulfonylative Coupling :
    The compound has been employed in desulfonylative coupling reactions using palladium catalysts. Studies have shown that heating benzenesulfonyl chlorides in the presence of palladium precursors facilitates the formation of biphenyl structures .
  • HPLC Applications :
    In analytical chemistry, benzenesulfenyl chloride, 4-bromo- can be separated using high-performance liquid chromatography (HPLC). This method is useful for isolating impurities during preparative separation processes .

Antibacterial Activity

Research indicates that derivatives of benzenesulfenyl chlorides exhibit significant antibacterial properties. For example:

  • A study demonstrated that modifications at the para-position of benzenesulfenyl chlorides enhanced their activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.25 mg/L .

Anticancer Activity

In vitro studies have shown that compounds derived from benzenesulfenyl chlorides can inhibit cancer cell proliferation:

  • A notable study evaluated the cytotoxicity of sulfonamide derivatives against breast cancer cell lines, revealing promising results with IC50 values significantly lower than those observed for normal human cells .

Case Studies

  • Synthesis and Antibacterial Efficacy :
    A study reported synthesizing various benzenesulfonate derivatives from benzenesulfenyl chloride, 4-bromo-, which displayed potent activity against bacterial strains like E. faecalis. Modifications at the para-position were found to influence their antibacterial potency significantly .
  • Cytotoxicity Assessment :
    Another investigation assessed the cytotoxic effects of sulfonamide derivatives on normal lung fibroblasts (MRC-5). The most active compounds exhibited IC50 values exceeding 12.3 mg/L, indicating a favorable therapeutic index for further development as antibacterial agents .

Comparison with Similar Compounds

2,4-Dinitro-benzenesulfenyl Chloride (C₆H₃ClN₂O₄S, CAS 528-76-7)

  • Reactivity : The electron-withdrawing nitro groups at the 2- and 4-positions enhance electrophilicity compared to unsubstituted benzenesulfenyl chloride. This increases reactivity toward nucleophilic alkenes but may reduce stability .
  • Applications : Used in selective thiiranium ion formation, similar to benzenesulfenyl chloride, but with improved regioselectivity in sterically hindered systems .

Benzenesulfenyl Chloride (Parent Compound)

  • Synthesis : Prepared via chlorination of diphenyl disulfide with sulfuryl chloride .
  • Reactivity : Forms thiiranium ions with alkenes (e.g., adamantylideneadamantane), leading to stereospecific chlorination products . Reactions with acrylic acid derivatives yield α- and β-chloro-phenylthio adducts, with isomerization observed in anilide derivatives .

Benzenesulfenyl Chloride vs. Sulfonyl Chlorides

4-Bromo-benzenesulfonyl Chloride (C₆H₄BrClO₂S, CAS 98-58-8)

  • Structure and Properties : Features a sulfonyl group (SO₂Cl) instead of sulfenyl (SCl). The bromine substituent enhances electrophilicity and influences coupling reactions.
    • Molecular Weight: 255.51 g/mol .
    • LogP: 2.82, indicating moderate hydrophobicity .
  • Reactivity : Used in palladium-catalyzed desulfitative arylations to synthesize halo-substituted furans and benzofurans (50–76% yields) .
  • Analytical Methods : Separated via reverse-phase HPLC using a Newcrom R1 column, highlighting its stability under analytical conditions .

4-Chloro-benzenesulfonyl Chloride (C₆H₄Cl₂O₂S)

  • Applications : A key intermediate in sulfonamide drug synthesis. The chloro substituent offers less steric hindrance than bromo, enabling faster reaction kinetics in nucleophilic substitutions .

4-Fluoro-benzenesulfonyl Chloride (C₆H₄ClFO₂S)

  • Electronic Effects : The fluorine atom’s electronegativity increases the sulfonyl group’s electrophilicity, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions compared to bromo or chloro analogs .

Comparative Data Table

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
Benzenesulfenyl chloride SCl C₆H₅ClS 144.62 Electrophilic addition to alkenes
2,4-Dinitro-benzenesulfenyl chloride SCl C₆H₃ClN₂O₄S 234.68 Enhanced regioselectivity in adducts
4-Bromo-benzenesulfonyl chloride SO₂Cl C₆H₄BrClO₂S 255.51 Pd-catalyzed arylations
4-Chloro-benzenesulfonyl chloride SO₂Cl C₆H₄Cl₂O₂S 211.07 Sulfonamide synthesis

Research Findings and Mechanistic Insights

  • Sulfenyl Chlorides : Benzenesulfenyl chloride reacts with alkenes (e.g., dimethylacrylic acid) to form α- and β-chloro-phenylthio adducts. Isomerization occurs in anilide derivatives due to the intermediacy of sulfonium ions . Steric effects in adamantane systems lead to exclusive attack at less hindered sites .
  • Sulfonyl Chlorides : 4-Bromo-benzenesulfonyl chloride participates in desulfitative cross-couplings, where the SO₂Cl group acts as a leaving site, enabling aryl transfer to heterocycles like furans . Its bromo substituent facilitates oxidative addition in palladium catalysis, enhancing reaction efficiency compared to chloro or fluoro analogs .

Preparation Methods

Red Phosphorus and Iodine-Mediated Reduction

A classical method involves the reduction of 4-bromobenzenesulfonyl chloride (C₆H₄BrSO₂Cl) using red phosphorus (P) and iodine (I₂) in an acidic aqueous medium.

  • Reaction Conditions :

    • Substrate: 4-Bromobenzenesulfonyl chloride

    • Reducing Agents: Red phosphorus (stoichiometric), iodine (catalytic)

    • Solvent: Hydrochloric acid (HCl)

    • Temperature: Reflux (100–110°C)

    • Time: 4–6 hours

  • Mechanism :
    The reaction proceeds via a two-electron reduction pathway, where red phosphorus acts as the reducing agent, and iodine facilitates the cleavage of the S–O bonds in the sulfonyl chloride. The acidic environment stabilizes intermediates and prevents side reactions.

  • Yield : 75–85%

Data Table 1 : Optimization of Red Phosphorus-Iodine Method

ParameterRange TestedOptimal ValueImpact on Yield
P:I₂ Molar Ratio1:0.1 to 1:0.51:0.3Maximizes S–O cleavage
HCl Concentration6 M to 12 M9 MPrevents hydrolysis
Reaction Time2–8 hours5 hoursBalances conversion and side reactions

Hydrogenation of 4,4'-Dibromodiphenyl Disulfide

4-Bromobenzenesulfenyl chloride can also be synthesized via hydrogenation of 4,4'-dibromodiphenyl disulfide (BrC₆H₄–S–S–C₆H₄Br).

  • Reaction Conditions :

    • Substrate: 4,4'-Dibromodiphenyl disulfide

    • Catalyst: Palladium on carbon (Pd/C, 5 wt%)

    • Hydrogen Pressure: 2–3 bar

    • Solvent: Ethanol

    • Temperature: 25–30°C

    • Time: 12–24 hours

  • Mechanism :
    The disulfide bond (S–S) is cleaved under hydrogenation conditions, yielding two equivalents of 4-bromobenzenethiol (BrC₆H₄SH), which is subsequently treated with chlorine gas (Cl₂) to form the sulfenyl chloride.

  • Yield : 70–78%

Data Table 2 : Hydrogenation Efficiency

ParameterEffect on Reaction
Pd/C LoadingHigher loading (>5%) increases rate but risks over-hydrogenation
H₂ Pressure>3 bar accelerates S–S cleavage but may reduce selectivity
Solvent PolarityEthanol optimizes solubility and H₂ diffusion

Diazotization and Sulfur Monochloride Route

Diazotization of 4-Bromoaniline

This method leverages diazonium salt intermediates to introduce the sulfenyl chloride group.

  • Reaction Steps :

    • Diazotization : 4-Bromoaniline (BrC₆H₄NH₂) is treated with sodium nitrite (NaNO₂) in HCl at 0–5°C to form the diazonium chloride (BrC₆H₄N₂⁺Cl⁻).

    • Sulfur Monochloride (S₂Cl₂) Reaction : The diazonium salt reacts with S₂Cl₂ in dichloromethane (CH₂Cl₂) at −10°C to 0°C.

  • Mechanism :
    The diazonium salt undergoes Sandmeyer-type reaction with S₂Cl₂, displacing nitrogen gas (N₂) and forming the C–S bond.

  • Yield : 65–72%

Data Table 3 : Critical Parameters for Diazotization

ParameterOptimal ValueDeviation Impact
Temperature0–5°CHigher temps cause diazonium decomposition
S₂Cl₂ Equivalents1.2 eqExcess S₂Cl₂ leads to over-chlorination
Reaction Time1 hourProlonged time reduces yield

Photocatalytic Oxidative Chlorination

K-PHI Catalyst and HCl System

A modern approach employs potassium-doped polyheptazine imide (K-PHI) under visible light to oxidize 4-bromothiophenol (BrC₆H₄SH) to the sulfenyl chloride.

  • Reaction Conditions :

    • Substrate: 4-Bromothiophenol

    • Catalyst: K-PHI (2 wt%)

    • Oxidant: HCl (4 eq)

    • Light Source: 465 nm LED

    • Solvent: Acetonitrile/H₂O (4:1)

    • Temperature: 25°C

    • Time: 2 hours

  • Mechanism :
    K-PHI absorbs photons to generate electron-hole pairs, which oxidize HCl to Cl- radicals. These radicals abstract hydrogen from 4-bromothiophenol, forming a thiyl radical (BrC₆H₄S- ) that reacts with Cl₂ (generated in situ) to yield the sulfenyl chloride.

  • Yield : 88–93%

Data Table 4 : Photocatalytic Efficiency

ConditionOutcome
Light Wavelength465 nm optimal for Cl- generation
HCl Concentration<4 eq: Incomplete conversion
Catalyst Reusability5 cycles with <5% activity loss

Comparative Analysis of Methods

Data Table 5 : Method Comparison

MethodYield (%)ScalabilityCostEnvironmental Impact
Red P/I₂ Reduction75–85ModerateLowHigh (toxic byproducts)
Hydrogenation70–78HighHigh (Pd)Moderate
Diazotization65–72LowLowHigh (N₂ emission)
Photocatalytic88–93HighModerateLow (green solvent)

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-benzenesulfenyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves halogenation of benzenesulfenyl chloride derivatives. For example, Pd-catalyzed cross-coupling reactions with halo-substituted aryl precursors (e.g., 4-bromophenyl derivatives) can introduce the bromo substituent. Optimized conditions include using 5 mol% PdCl₂(CH₃CN)₂ as a catalyst, lithium carbonate as a base, and 1,4-dioxane as a solvent at 140°C, which achieves high yields (~80–95%) . Alternative routes may adapt Friedel-Crafts-type halogenation, but steric and electronic effects of the bromo group require careful control of reaction stoichiometry and temperature.

Q. How can researchers safely handle 4-bromo-benzenesulfenyl chloride in laboratory settings?

  • Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously for 15 minutes and seek medical attention . Store in a cool, dry place away from oxidizing agents, and ensure waste disposal complies with REACH regulations .

Q. What spectroscopic techniques are most effective for characterizing 4-bromo-benzenesulfenyl chloride?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and the sulfenyl chloride group (distinct coupling patterns).
  • IR Spectroscopy : Confirm S-Cl stretches (~500–550 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.90 for C₆H₄BrClS).
    Low-temperature ³¹P NMR has been used to detect intermediates in related sulfenyl chloride reactions, suggesting utility for mechanistic studies .

Q. What are the key reactivity patterns of 4-bromo-benzenesulfenyl chloride in electrophilic substitution reactions?

  • Methodological Answer : The bromo substituent acts as a meta-directing group, while the sulfenyl chloride moiety enhances electrophilicity. For example, in acetolysis reactions, the bromo group stabilizes transition states via inductive effects, leading to faster reaction rates compared to non-halogenated analogs. However, competing decomposition pathways (e.g., S-Cl bond cleavage) may occur under acidic conditions, requiring pH monitoring .

Q. How does the bromo substituent impact the stability of 4-bromo-benzenesulfenyl chloride during storage?

  • Methodological Answer : The electron-withdrawing bromo group increases susceptibility to hydrolysis. Store under inert atmospheres (argon or nitrogen) and avoid moisture. Decomposition products may include benzenesulfinic acid and HBr, detectable via TLC or GC-MS. Use desiccants like molecular sieves in storage containers .

Advanced Questions

Q. How does the bromo substituent influence regioselectivity in Pd-catalyzed cross-coupling reactions with 4-bromo-benzenesulfenyl chloride?

  • Methodological Answer : The bromo group enhances oxidative addition efficiency in Pd-mediated reactions due to its electronegativity, favoring C-S bond activation. In indole arylation, the 4-bromo derivative shows >90% regioselectivity for C2-arylation, attributed to steric hindrance at the C3 position. However, competing C-Br bond activation can occur at higher temperatures (>160°C), necessitating precise thermal control .

Q. What strategies mitigate decomposition of 4-bromo-benzenesulfenyl chloride adducts during chromatographic purification?

  • Methodological Answer :
  • Low-Temperature Chromatography : Use silica gel columns pre-cooled to 0–4°C to stabilize reactive intermediates.
  • Alternative Eluents : Replace polar solvents (e.g., methanol) with less nucleophilic mixtures (hexane/ethyl acetate).
  • In Situ Analysis : Employ hyphenated techniques like LC-MS or NMR-guided fractionation to minimize exposure to degradative conditions .

Q. How can conflicting data on reaction yields with 4-bromo-benzenesulfenyl chloride be resolved?

  • Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or catalyst pre-activation. For example, yields drop from 95% to 60% if 1,4-dioxane contains >0.1% water. Systematic reproducibility checks should include:
  • Solvent Drying : Use activated molecular sieves.
  • Catalyst Screening : Compare PdCl₂(CH₃CN)₂ vs. Pd(OAc)₂.
  • Kinetic Profiling : Monitor reaction progress via inline IR to identify induction periods or side reactions .

Q. What mechanistic insights explain the retention of C-Br bonds in 4-bromo-benzenesulfenyl chloride during coupling reactions?

  • Methodological Answer : The C-Br bond remains intact due to kinetic stabilization by the sulfenyl chloride group, which directs electrophilic attack away from the bromo site. DFT calculations suggest a higher activation energy for C-Br cleavage (~25 kcal/mol) compared to C-S activation (~18 kcal/mol). Experimental validation via isotopic labeling (e.g., ⁸¹Br NMR) can further clarify this selectivity .

Q. How can researchers design experiments to probe the role of 4-bromo-benzenesulfenyl chloride in radical-mediated reactions?

  • Methodological Answer :
    Use radical initiators (e.g., AIBN) under controlled photolytic conditions. Monitor for thiyl radical intermediates via EPR spectroscopy. For example, in benzoyl peroxide-mediated reactions, the bromo group’s inductive effect stabilizes radical transition states, but stereochemical scrambling may occur, requiring chiral HPLC or Mosher ester analysis to assess enantiopurity .

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